2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide 2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 314284-15-6
VCID: VC6868321
InChI: InChI=1S/C14H13ClN2O2S/c1-7-8(2)20-14(11(7)12(16)18)17-13(19)9-5-3-4-6-10(9)15/h3-6H,1-2H3,(H2,16,18)(H,17,19)
SMILES: CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2Cl)C
Molecular Formula: C14H13ClN2O2S
Molecular Weight: 308.78

2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide

CAS No.: 314284-15-6

Cat. No.: VC6868321

Molecular Formula: C14H13ClN2O2S

Molecular Weight: 308.78

* For research use only. Not for human or veterinary use.

2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide - 314284-15-6

Specification

CAS No. 314284-15-6
Molecular Formula C14H13ClN2O2S
Molecular Weight 308.78
IUPAC Name 2-[(2-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Standard InChI InChI=1S/C14H13ClN2O2S/c1-7-8(2)20-14(11(7)12(16)18)17-13(19)9-5-3-4-6-10(9)15/h3-6H,1-2H3,(H2,16,18)(H,17,19)
Standard InChI Key OOIJJIOIZNNOQP-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2Cl)C

Introduction

2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing sulfur, and they often exhibit significant biological activity, making them attractive for pharmaceutical and material science research. This specific compound features a chlorobenzamido group and a carboxamide functional group attached to a dimethyl-substituted thiophene ring.

Synthesis

The synthesis of 2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide typically involves:

  • Preparation of the Thiophene Core: The thiophene ring is synthesized or modified to include methyl groups at the 4 and 5 positions.

  • Amidation Reaction: A reaction between the thiophene derivative and 2-chlorobenzoic acid or its derivatives results in the formation of the chlorobenzamido group.

  • Carboxamide Formation: The carboxylic acid group on the thiophene is converted into a carboxamide through an amide bond-forming reaction using reagents like carbodiimides or acid chlorides.

These steps are carried out under controlled conditions to ensure high yields and purity.

Potential Applications

The compound has potential applications in:

  • Pharmaceutical Development: Its structural framework suggests possible antimicrobial, anti-inflammatory, or anticancer activity due to the presence of bioactive functional groups.

  • Material Science: Thiophene derivatives are known for their electronic properties, which may make this compound useful in organic electronics or as precursors for conductive polymers.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

TechniquePurpose
NMR SpectroscopyConfirms the structure by identifying hydrogen and carbon environments.
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Identifies functional groups like amides and aromatic systems.
X-Ray CrystallographyProvides detailed information on molecular geometry and crystal packing.

Research Directions

Future research on this compound could focus on:

  • Biological Screening: Testing its efficacy against various pathogens or cancer cell lines.

  • Mechanistic Studies: Understanding its mode of action at the molecular level.

  • Structure Optimization: Modifying substituents to enhance activity or reduce toxicity.

  • Material Applications: Exploring its use in organic semiconductors or light-emitting devices.

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